![molecular formula C25H29N3O5 B2879594 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775303-02-0](/img/structure/B2879594.png)
1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
The compound 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine features a piperidine core substituted with two key moieties:
- A 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group at position 2.
- A 3,4-dimethoxyphenylacetyl group attached to the piperidine nitrogen.
This structural framework is common in CNS-active agents and enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine-Oxadiazole Derivatives
Compound 1 : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775455-42-9)
- Structural Differences :
- The acetyl group is replaced with a 2,4-dimethoxybenzoyl moiety.
- The oxadiazole carries a 4-fluorophenyl instead of 4-methoxyphenyl.
- Implications :
Compound 2 : 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1,808,168 B1)
- Structural Differences :
- The oxadiazole is substituted with isopropyl , and the piperidine is linked to a pyrazolopyrimidine.
- Implications: The bulky isopropyl group may improve selectivity for kinase targets but reduce BBB permeability.
Compound 3 : 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 2061679-29-4)
- Structural Differences :
- Replaces oxadiazole with a triazolone ring and incorporates a 4-bromophenylacetyl group.
- Implications :
Piperidine Derivatives with Varied Heterocycles
Compound 4 : 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile (EP 1,808,168 B1)
- Structural Differences :
- Incorporates a benzonitrile and cyclohexyloxy linker.
- Implications :
Compound 5 : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 338397-26-5)
- Structural Differences :
- Replaces oxadiazole with a triazole-thiol and introduces a trifluoromethylpyridine .
- Implications :
Structural-Activity Relationship (SAR) Analysis
Impact of Aromatic Substitutions
Heterocycle Modifications
Pharmacokinetic and Pharmacodynamic Considerations
- Passive Permeability : Piperidine derivatives with phenylhexanamide structures exhibit PAMPA-BBB Pe values of 10–30 × 10⁻⁶ cm/s, suggesting the target compound’s methoxy groups may confer similar BBB penetration .
- Metabolic Stability : Methoxy groups resist oxidative metabolism compared to halogenated analogs (e.g., 4-fluorophenyl in Compound 1), which may undergo defluorination .
- Hepatic Stability : Bulky substituents (e.g., isopropyl in Compound 2) improve microsomal stability but may reduce brain bioavailability due to increased molecular weight .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-30-20-7-5-19(6-8-20)25-26-23(33-27-25)15-17-10-12-28(13-11-17)24(29)16-18-4-9-21(31-2)22(14-18)32-3/h4-9,14,17H,10-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXSWTSHPLFWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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